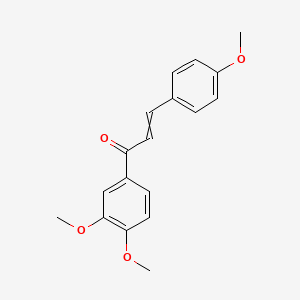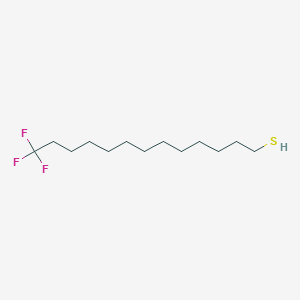![molecular formula C20H26O2Se2 B12563515 Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane CAS No. 200639-98-1](/img/structure/B12563515.png)
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to phenyl groups substituted with 1-methoxypropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane typically involves the reaction of 2-[(1S)-1-methoxypropyl]phenyl lithium with elemental selenium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane involves its ability to undergo redox reactions. The selenium atoms in the compound can cycle between different oxidation states, allowing it to act as an antioxidant. This redox cycling can interact with various molecular targets, including enzymes and cellular components, to exert its effects. The compound’s ability to form stable selenides and selenoxides is crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-methoxyphenyl)diselane
- Bis(3-trifluoromethylphenyl)diselane
- Bis(2,6-dimethylphenyl)diselane
Uniqueness
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane is unique due to the presence of the 1-methoxypropyl substituent, which imparts distinct steric and electronic properties. This makes it different from other diselanes, which may have simpler or more symmetrical substituents. The specific arrangement of atoms in this compound can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
200639-98-1 |
|---|---|
Fórmula molecular |
C20H26O2Se2 |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
1-[(1S)-1-methoxypropyl]-2-[[2-[(1S)-1-methoxypropyl]phenyl]diselanyl]benzene |
InChI |
InChI=1S/C20H26O2Se2/c1-5-17(21-3)15-11-7-9-13-19(15)23-24-20-14-10-8-12-16(20)18(6-2)22-4/h7-14,17-18H,5-6H2,1-4H3/t17-,18-/m0/s1 |
Clave InChI |
FAUHUBXQQJZGFF-ROUUACIJSA-N |
SMILES isomérico |
CC[C@@H](C1=CC=CC=C1[Se][Se]C2=CC=CC=C2[C@H](CC)OC)OC |
SMILES canónico |
CCC(C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(CC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



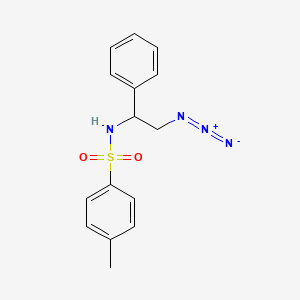
![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
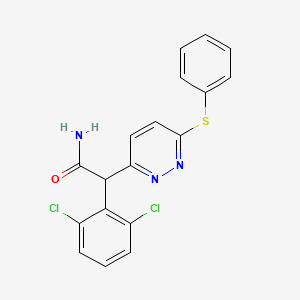
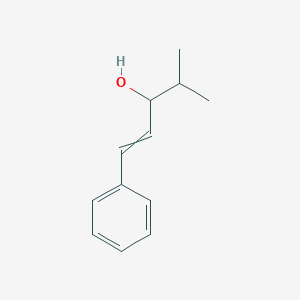
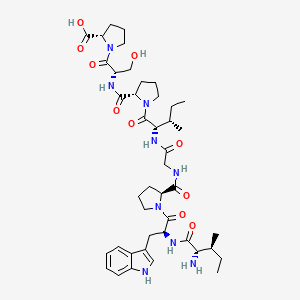
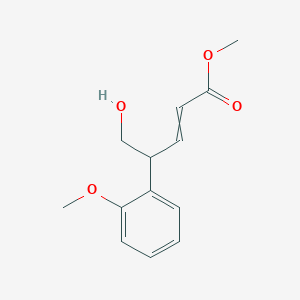
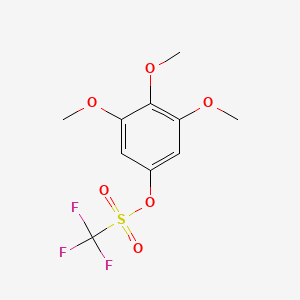
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
